molecular formula C15H22N2O4 B13032176 3-[Bis(tert-butoxycarbonyl)amino]pyridine

3-[Bis(tert-butoxycarbonyl)amino]pyridine

Cat. No.: B13032176
M. Wt: 294.35 g/mol
InChI Key: UJSVMPGPKXILHF-UHFFFAOYSA-N
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Description

3-[Bis(tert-butoxycarbonyl)amino]pyridine is a chemical compound that features a pyridine ring substituted with a bis(tert-butoxycarbonyl)amino group. This compound is primarily used in organic synthesis as a protecting group for amines, which helps to prevent unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[Bis(tert-butoxycarbonyl)amino]pyridine typically involves the reaction of pyridine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine. The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran at ambient temperature or slightly elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reactors and more efficient mixing and temperature control systems to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[Bis(tert-butoxycarbonyl)amino]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Deprotection: The major product is the free amine after the removal of the tert-butoxycarbonyl groups.

    Substitution: Depending on the electrophile used, various substituted pyridine derivatives can be formed.

Scientific Research Applications

3-[Bis(tert-butoxycarbonyl)amino]pyridine is widely used in scientific research due to its role as a protecting group for amines. Its applications include:

Mechanism of Action

The primary mechanism of action for 3-[Bis(tert-butoxycarbonyl)amino]pyridine involves the protection of amine groups through the formation of a stable carbamate linkage. This prevents the amine from participating in unwanted side reactions during synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Uniqueness: 3-[Bis(tert-butoxycarbonyl)amino]pyridine is unique due to its dual tert-butoxycarbonyl protection, which provides enhanced stability and selectivity in synthetic applications. This makes it particularly useful in complex multi-step syntheses where selective protection and deprotection are crucial.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-pyridin-3-ylcarbamate

InChI

InChI=1S/C15H22N2O4/c1-14(2,3)20-12(18)17(11-8-7-9-16-10-11)13(19)21-15(4,5)6/h7-10H,1-6H3

InChI Key

UJSVMPGPKXILHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CN=CC=C1)C(=O)OC(C)(C)C

Origin of Product

United States

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